N1,N10-Bis(p-coumaroyl)spermidine
Overview
Description
Mechanism of Action
Target of Action
N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.
Mode of Action
The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.
Biochemical Analysis
Biochemical Properties
N1,N10-Bis(p-coumaroyl)spermidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the context of the reaction.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in stress responses and metabolic pathways. Additionally, it can influence cell signaling by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced stress responses and improved metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be biosynthesized from spermidine and trans-4-coumaric acid. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Chemical Reactions Analysis
N1,N10-Bis(p-coumaroyl)spermidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N1,N10-Bis(p-coumaroyl)spermidine has several scientific research applications:
Chemistry: It is used as a reference standard and synthetic precursor in various chemical studies.
Medicine: Research on its potential therapeutic effects, particularly in managing diabetes, is ongoing.
Industry: It is used in the development of natural product-based inhibitors and other industrial applications.
Comparison with Similar Compounds
N1,N10-Bis(p-coumaroyl)spermidine is unique among phenylpropanoids due to its specific structure and inhibitory effects on alpha-glucosidase . Similar compounds include:
- N1-coumaroyl spermidine
- N8-coumaroyl spermidine
- N-feruloyl spermidine
- N-caffeoyl spermidine
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-VOMDNODZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-79-9 | |
Record name | N1,N10-Dicoumaroylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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